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molecular formula C10H7BrINO2 B8705299 methyl 6-bromo-5-iodo-1H-indole-3-carboxylate

methyl 6-bromo-5-iodo-1H-indole-3-carboxylate

Cat. No. B8705299
M. Wt: 379.98 g/mol
InChI Key: JENYINSWNGUMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

To a suspension of methyl 5-iodo-1H-indole-3-carboxylate (1.20 g, 3.09 mmol) in acetic acid (30 ml) was added a solution of bromine (0.15 ml, 2.9 mmol) in acetic acid (5 ml). Reaction was heated to reflux and stirred for 3 hours. The reaction was then cooled and poured onto ice water, then partitioned between water and dichloromethane. The aqueous layer was extracted with 10% MeOH/DCM (2×100 mL). The organics were combined, washed with brine, and dried over sodium sulfate, filtered and concentrated to give a dark red semi solid. The residue was taken up in methanol (30 ml). Concentrated sulfuric acid (0.5 ml) was added and mixture was heated to 70° C. for 2 days. The reaction was cooled then concentrated in vacuo and the residue partitioned between ethyl acetate and aqueous sodium bicarbonate solution. The layers were separated and organic washed with brine, dried over sodium sulfate, filtered and concentrated to give a reddish solid. The residue was dissolved in methanol/dichloromethane and adsorbed onto silica gel and purified by silica gel chromatography (50 g, 20-100% ethyl acetate/heptane). The major peak was isolated to afford a mixture of the title compound and methyl 5-iodo-1H-indole-3-carboxylate confirmed as a brown solid (260 mg) that was taken forward without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]([O:13][CH3:14])=[O:12].[Br:15]Br.S(=O)(=O)(O)O>C(O)(=O)C.CO.CO.ClCCl>[Br:15][C:10]1[CH:9]=[C:8]2[C:4]([C:5]([C:11]([O:13][CH3:14])=[O:12])=[CH:6][NH:7]2)=[CH:3][C:2]=1[I:1] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C(=CNC2=CC1)C(=O)OC
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
IC=1C=C2C(=CNC2=CC1)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Six
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
ADDITION
Type
ADDITION
Details
poured onto ice water
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 10% MeOH/DCM (2×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark red semi solid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
organic washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a reddish solid
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (50 g, 20-100% ethyl acetate/heptane)
CUSTOM
Type
CUSTOM
Details
The major peak was isolated
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C2C(=CNC2=C1)C(=O)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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